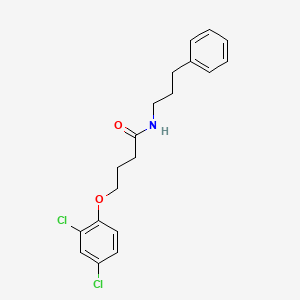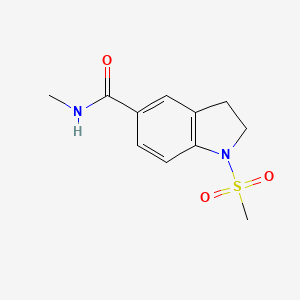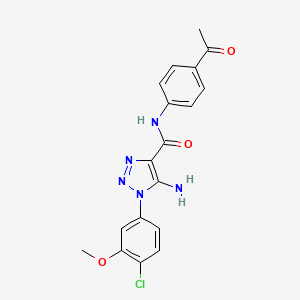
4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide, also known as A-836,339, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
Mechanism of Action
4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide increases the levels of endocannabinoids, which can lead to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide can have a range of biochemical and physiological effects. These include increased levels of endocannabinoids, decreased pain and inflammation, and reduced anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide in lab experiments is that it is a highly specific inhibitor of FAAH, which can lead to more accurate results. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other FAAH inhibitors.
Future Directions
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide. One area of interest is its potential as a treatment for anxiety and depression. Other areas of research include its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and its potential as a treatment for addiction.
In conclusion, 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide is a promising compound with potential therapeutic applications in the treatment of pain, inflammation, anxiety, and depression. Further research is needed to fully understand its mechanism of action and potential uses in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide involves the reaction of 2,4-dichlorophenol with 3-phenylpropylamine to form 2,4-dichlorophenyl-3-phenylpropylamine. This intermediate is then reacted with butyryl chloride to form the final product, 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain and inflammation. Studies have shown that FAAH inhibitors, such as 4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide, can increase the levels of endocannabinoids, which are natural compounds in the body that have analgesic and anti-inflammatory effects.
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3-phenylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO2/c20-16-10-11-18(17(21)14-16)24-13-5-9-19(23)22-12-4-8-15-6-2-1-3-7-15/h1-3,6-7,10-11,14H,4-5,8-9,12-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUMYNHMXIFLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5147943.png)
![3-methyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147950.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5147975.png)
![5-bromo-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5147978.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5147985.png)
![N-(2,4-difluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5147993.png)

![5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5148000.png)


![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148027.png)
![N,N'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diacetamide](/img/structure/B5148030.png)
![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5148035.png)